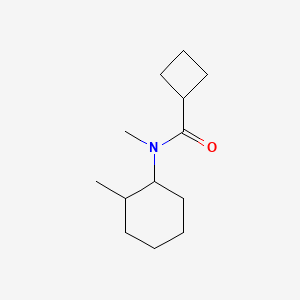
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,
作用机制
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is important for learning and memory. By blocking this receptor, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can induce dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It can cause dissociation, hallucinations, and euphoria, as well as changes in perception, mood, and thought. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide also has analgesic effects and can reduce pain perception. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression and muscle rigidity.
实验室实验的优点和局限性
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological and pathological conditions. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide is also relatively stable and can be stored for long periods of time. However, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several limitations as well. It is a controlled substance and requires a license to handle and use. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can also be toxic at high doses and can cause adverse effects in humans and animals.
未来方向
There are several future directions for research on N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide. One area of interest is the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide. It has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for depression and anxiety disorders. Another area of interest is the role of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide in pain management. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has analgesic effects and may be useful in treating chronic pain conditions. Finally, further research is needed to determine the long-term effects of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide is a dissociative drug that has gained popularity as a recreational drug. However, it has several scientific research applications, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist and has been found to have antidepressant and anxiolytic effects, as well as analgesic effects. While N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several advantages for use in lab experiments, it also has limitations and requires careful handling and use. Further research is needed to determine the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide and its long-term effects.
合成方法
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can be synthesized by reacting 3-methyl-2-butanone with 4-methylbenzaldehyde and ammonium acetate in the presence of acetic acid. This reaction produces N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide as the final product.
科学研究应用
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and pain perception. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has also been shown to have antidepressant and anxiolytic effects in animal studies.
属性
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-6-3-4-9-12(10)14(2)13(15)11-7-5-8-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBJECHWLBUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)






![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)